REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([C:12]#[N:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O)C.[NH3:14]>>[C:12]([C:6]1([C:4]([NH2:14])=[O:3])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)#[N:13]
|
Name
|
|
Quantity
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11.4 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C1(CCCCC1)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
to stir at room temperature for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The vessel was sealed
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
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Type
|
CUSTOM
|
Details
|
the resulting slurry triturated with ethyl acetate
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Type
|
FILTRATION
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Details
|
The solids were collected by filtration
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Type
|
FILTRATION
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Details
|
filtered through a silica funnel (50 g silica)
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Type
|
WASH
|
Details
|
washing with ethyl acetate
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCCCC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |